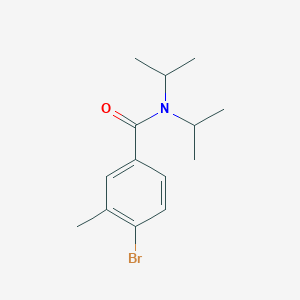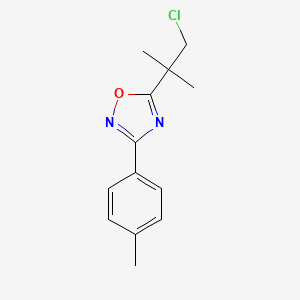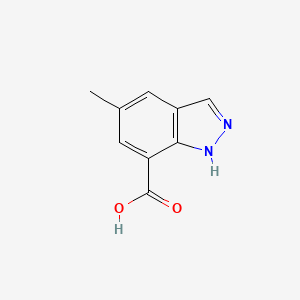
5-甲基-1H-吲唑-7-羧酸
描述
5-methyl-1H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-1H-indazole-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-1H-indazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1H-indazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
5-甲基-1H-吲唑-7-羧酸: 是合成各种具有药理活性的分子的宝贵中间体。 其吲唑核心是许多药物中普遍存在的基团,因为它模拟了吲哚系统,这对人体生理至关重要 。该化合物的结构与天然存在的分子相似,使其能够有效地与生物靶标相互作用,使其成为药物化学中开发新的治疗剂的关键支架。
抗肿瘤药物
研究表明,吲唑的衍生物,如5-甲基-1H-吲唑-7-羧酸,可以被合成具有显著抗肿瘤活性的化合物 。这些化合物已针对多种人类癌细胞系进行了评估,显示出作为癌症潜在治疗方法的希望。抑制或杀死癌细胞的能力使这种化合物成为肿瘤学研究中宝贵的资产。
抗HIV研究
据报道,吲唑衍生物对HIV-1具有活性。 新型吲哚基和氧代色烯基黄酮衍生物的分子对接研究,其与5-甲基-1H-吲唑-7-羧酸具有相似的核心结构,显示出作为抗HIV药物的潜力 。这表明该化合物可以作为开发新型抗HIV药物的起点。
抗炎应用
吲唑核,是5-甲基-1H-吲唑-7-羧酸的一部分,已在表现出显着抗炎作用的衍生物中被发现 。这些化合物在实验模型中显示出抑制爪水肿的作用,与标准药物如消炎痛相当。这表明它在炎症性疾病治疗中的潜在应用。
生物碱合成
吲唑衍生物在生物碱的合成中至关重要,生物碱是具有广泛生物活性的天然化合物。 吲唑环系是许多生物碱中的关键特征,而5-甲基-1H-吲唑-7-羧酸可以作为构建这些复杂分子的前体 。生物碱具有多种应用,包括作为药物和农用化学品。
催化和绿色化学
吲唑核心在催化和绿色化学领域也很重要。 研究人员正在探索利用吲唑衍生物在催化过程中创造更环保和可持续的化学反应 。5-甲基-1H-吲唑-7-羧酸可能有助于开发新型催化剂,在更温和的条件下促进反应,从而减少化学合成的环境影响。
作用机制
Target of Action
The primary target of 5-methyl-1H-indazole-7-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity . Additionally, the compound may also interact with CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
5-methyl-1H-indazole-7-carboxylic acid interacts with its targets to bring about significant changes. For instance, activation of S1P1 helps maintain endothelial barrier integrity, while its desensitization can induce peripheral blood lymphopenia . The compound’s interaction with CHK1, CHK2, and h-sgk kinases can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can also influence liver metabolism and the immune response .
Result of Action
The molecular and cellular effects of 5-methyl-1H-indazole-7-carboxylic acid’s action are diverse. For instance, it has been found to show inhibitory effects against certain cell lines . .
Action Environment
The action, efficacy, and stability of 5-methyl-1H-indazole-7-carboxylic acid can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances in the environment
生化分析
Biochemical Properties
5-Methyl-1H-indazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including 5-methyl-1H-indazole-7-carboxylic acid, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of 5-methyl-1H-indazole-7-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis . In particular, 5-methyl-1H-indazole-7-carboxylic acid has shown potential in inhibiting the proliferation of colon and melanoma cell lines, highlighting its therapeutic potential in oncology .
Molecular Mechanism
At the molecular level, 5-methyl-1H-indazole-7-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, 5-methyl-1H-indazole-7-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-1H-indazole-7-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 5-methyl-1H-indazole-7-carboxylic acid has been associated with sustained inhibition of cell proliferation and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 5-methyl-1H-indazole-7-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
5-Methyl-1H-indazole-7-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes are essential for regulating the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of 5-methyl-1H-indazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5-methyl-1H-indazole-7-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of 5-methyl-1H-indazole-7-carboxylic acid within subcellular structures is critical for its function and therapeutic potential.
属性
IUPAC Name |
5-methyl-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNGCCXNDWWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-19-8 | |
| Record name | 5-methyl-1H-indazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)
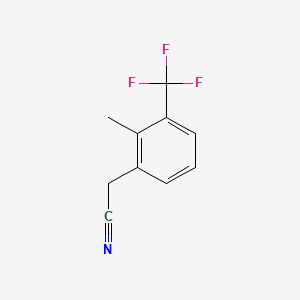
![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)

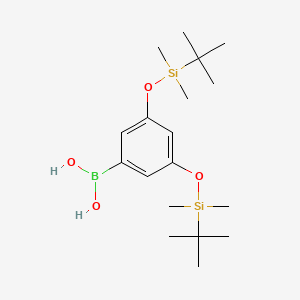
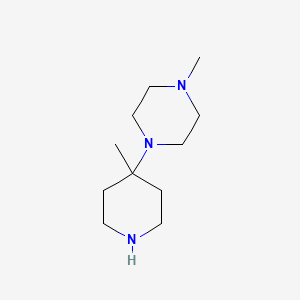
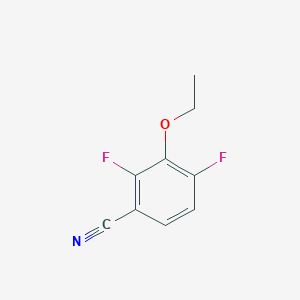


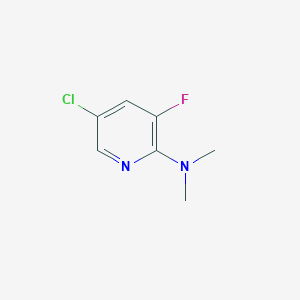

![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)
